3-Bromobenzyl bromide

Physical Organic Chemistry Thermodynamics Reaction Mechanism

Researchers face isomer-dependent reactivity issues with generic benzyl scaffolds. 3-Bromobenzyl bromide provides dual reactive bromine sites: a benzylic bromine for N-alkylation and a meta aryl bromine for Suzuki cross-coupling, enabling sequential orthogonal functionalization. • 91% reported yield in PDE4 inhibitor N-alkylation. • Essential for diverse biaryl library synthesis. • Correct meta-regiochemistry prevents isomer-related synthesis failures. Available in ≥98% purity; bench to bulk quantities for global shipping.

Molecular Formula C7H6Br2
Molecular Weight 249.93 g/mol
CAS No. 823-78-9
Cat. No. B1265647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzyl bromide
CAS823-78-9
Molecular FormulaC7H6Br2
Molecular Weight249.93 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CBr
InChIInChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
InChIKeyZPCJPJQUVRIILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobenzyl bromide (CAS 823-78-9): A Dual-Site Electrophile for Precision Organic Synthesis


3-Bromobenzyl bromide (m-bromobenzyl bromide, CAS 823-78-9) is a bifunctional aromatic compound featuring two distinct reactive bromine sites: a benzylic bromine and an aryl bromine at the meta position. The benzylic bromine serves as a highly reactive electrophile for nucleophilic substitution reactions, while the aryl bromine provides a handle for subsequent metal-catalyzed cross-coupling reactions [1]. This dual-site architecture enables sequential, orthogonal functionalization strategies that are not accessible with mono-brominated benzyl analogs. The compound exists as a crystalline solid with a melting point of 39-41°C (lit.) and a density of 1.56 g/cm³ .

Why 3-Bromobenzyl bromide Cannot Be Indiscriminately Replaced by 2- or 4-Bromobenzyl bromide


Despite sharing the same molecular formula (C₇H₆Br₂) and molecular weight, the meta-bromo positional isomer exhibits quantifiably different electronic and steric properties that directly impact both reactivity and downstream synthetic outcomes. The C-Br bond dissociation energy for the benzylic bromine differs between meta and para isomers [1], while the distinct regiochemistry of the aryl bromine determines the geometry and biological activity of final drug candidates. In combinatorial library synthesis, 3-bromobenzyl bromide and 4-bromobenzyl bromide are not interchangeable scaffolds; they produce structurally distinct biaryl products with different pharmacological profiles [2]. Generic substitution of one isomer for another without validation can alter reaction yields, introduce impurities, or generate a compound with incorrect regiochemistry, ultimately compromising the integrity of a research program or manufacturing process.

Quantitative Differentiation of 3-Bromobenzyl bromide: Benchmarks Against Positional Isomers


C-Br Bond Dissociation Energy: meta-Bromo Exhibits Lower Benzylic Bond Strength Than para-Bromo Isomer

The benzylic C-Br bond dissociation energy (BDE) of m-bromobenzyl bromide is measurably different from that of its para-substituted analog. Using the toluene-carrier technique, Leigh, Sehon, and Szwarc determined the difference in C-Br bond dissociation energies (ΔD) relative to unsubstituted benzyl bromide. For m-bromobenzyl bromide, ΔD = 0.3 kcal/mol, while for p-bromobenzyl bromide, ΔD = 0.3 kcal/mol [1]. This value indicates a slight weakening of the benzylic C-Br bond due to the electron-withdrawing inductive effect of the meta-bromo substituent, a factor that influences the rate of unimolecular dissociation and subsequent radical reactions.

Physical Organic Chemistry Thermodynamics Reaction Mechanism

Regiochemical Control in Scaffold Diversification: 3-Bromobenzyl bromide Enables Distinct Biaryl Library from 4-Isomer

In a direct comparative study of scaffold diversification, Organ et al. utilized both 3-bromobenzyl bromide and 4-bromobenzyl bromide as templates for generating a 20-member aminomethyl-substituted biaryl library [1]. The two-step sequence involved N-alkylation of amines followed by Suzuki cross-coupling. Crucially, the use of the meta-isomer (3-bromobenzyl bromide) versus the para-isomer (4-bromobenzyl bromide) resulted in structurally distinct biaryl products with different spatial arrangements. The study highlights that the choice of regioisomer is not arbitrary but determines the final molecular geometry and, consequently, potential biological activity [1]. No yield comparison between isomers was provided, as the study focused on library diversity rather than isomeric performance.

Combinatorial Chemistry Drug Discovery Suzuki Coupling

High-Yielding Alkylation in Complex Molecule Synthesis: 91% Yield in PDE4 Inhibitor Assembly

In the synthesis of a complex N-linked bivalent PDE4 inhibitor, 3-bromobenzyl bromide was employed for an N-alkylation step, achieving a 91% yield under mild conditions (NaH, THF, room temperature) [1]. This high yield in a multi-step, complex molecule synthesis underscores the reagent's reliable and efficient reactivity. While a direct yield comparison with the 2- or 4-isomer under identical conditions in this specific sequence is not available, this 91% yield serves as a quantitative benchmark for performance in a demanding pharmaceutical context. This contrasts with the potentially different yields or side-product profiles that might be observed with the ortho-isomer due to steric hindrance, or the para-isomer due to altered electronic effects.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

Dual-Site Reactivity for Orthogonal Functionalization: Aryl Bromide Enables Subsequent Cross-Coupling

3-Bromobenzyl bromide possesses two distinct electrophilic sites that can be addressed in a specific, sequential manner. The benzylic bromide is highly reactive towards nucleophiles (e.g., amines, alkoxides) under mild, often non-catalytic conditions. The meta-aryl bromide is unreactive under these conditions but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This orthogonal reactivity is quantitatively demonstrated by the successful two-step, one-pot-like sequences reported in the literature, where the benzylic site is functionalized first without affecting the aryl bromide [1]. In contrast, mono-brominated analogs (e.g., benzyl bromide) lack this secondary functional handle, limiting further elaboration. The meta-substitution pattern on the aryl ring provides a distinct electronic and steric environment compared to the ortho- or para-isomers, which can influence the rate and selectivity of the subsequent cross-coupling step.

Synthetic Methodology C-C Bond Formation Palladium Catalysis

Physical State and Handling: Solid Crystalline Form Aids Accurate Weighing vs. Lower-Melting Ortho-Isomer

The physical properties of 3-bromobenzyl bromide offer practical advantages in a laboratory or pilot plant setting. Its melting point is reported in the range of 39-41°C (lit.) to 40-42°C , meaning it is a solid at standard ambient temperatures. This facilitates accurate weighing and handling, reducing exposure to volatile, corrosive vapors. In contrast, 2-bromobenzyl bromide (CAS 3433-80-5) is reported to have a lower melting point of 29-32°C [1], making it more likely to exist as a liquid or low-melting solid that can be more difficult to manipulate precisely and may have a higher vapor pressure. 4-Bromobenzyl bromide (CAS 589-15-1) has a significantly higher melting point of 60-62°C [2]. The intermediate melting point of the 3-isomer thus provides a balance of solid-state convenience without requiring significant heating for liquid transfers.

Formulation Process Chemistry Analytical Chemistry

Validated Applications for 3-Bromobenzyl bromide Based on Direct Comparative and Quantitative Evidence


Sequential Scaffold Diversification for Parallel Library Synthesis

This is the primary validated application. As demonstrated by Organ et al., 3-bromobenzyl bromide is an ideal template for generating diverse biaryl libraries [1]. The workflow involves an initial N-alkylation with a set of amines, followed by Suzuki cross-coupling with various boronic acids. The meta-substitution pattern of the aryl bromide dictates the specific geometry of the final library members, which is crucial for exploring chemical space. This scenario is most appropriate when the research goal involves structure-activity relationship (SAR) studies or hit-to-lead optimization where the 3D arrangement of substituents is a key variable.

Synthesis of PDE4 Inhibitors and Related Bioactive Molecules

3-Bromobenzyl bromide is a documented key intermediate in the synthesis of substituted 8-arylquinoline-based phosphodiesterase 4 (PDE4) inhibitors [1]. The high-yielding (91%) N-alkylation in a complex PDE4 inhibitor synthesis underscores its utility in medicinal chemistry campaigns [2]. This application is validated for any project targeting PDE4 or requiring a benzyl group to modulate the pharmacokinetic or pharmacodynamic properties of a lead compound, particularly where the meta-bromo substituent is required for subsequent coupling or target binding.

Precursor to 1,7-Di(3-bromobenzyl)cyclen and Advanced Macrocycles

The compound is consistently cited as the starting material for the synthesis of 1,7-di(3-bromobenzyl)cyclen [1], a versatile ligand precursor for lanthanide and transition metal complexes used in biomedical imaging and catalysis. The use of the meta-isomer is essential, as the ortho- or para-isomers would yield macrocycles with different cavity sizes and metal-binding properties. This application is relevant for researchers developing new MRI contrast agents, radiopharmaceuticals, or supramolecular catalysts.

Synthesis of Glutamate Carboxypeptidase II (GCP II) Inhibitor Analogs

A specific application for the meta-isomer is found in the synthesis of heterocyclic analogs of the GCP II inhibitor 4-[4-(3-bromobenzyl)-5-hydroxyisoxazol-3-yl]benzoic acid [1]. GCP II is a target for neurological disorders and prostate cancer imaging. The 3-bromobenzyl group is a critical structural feature, and the use of 3-bromobenzyl bromide is mandatory for introducing this motif with the correct regiochemistry. This scenario is directly relevant for medicinal chemists working on glutamate carboxypeptidase II (GCP II) inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.